N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 2,2-dimethylpropanamide group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial RNA polymerase, leading to the suppression of bacterial growth . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide: Another thiadiazole derivative with similar structural features.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar functional groups and potential biological activities.
Uniqueness
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and the presence of the 2,2-dimethylpropanamide moiety. This structural uniqueness may contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-15(2,3)13(19)16-14-18-17-12(22-14)10-7-6-9(20-4)8-11(10)21-5/h6-8H,1-5H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEXBUNZONROQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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